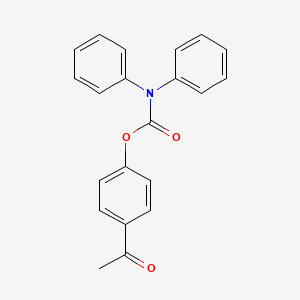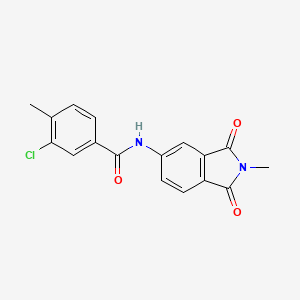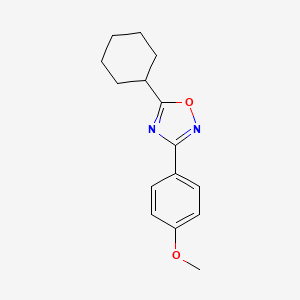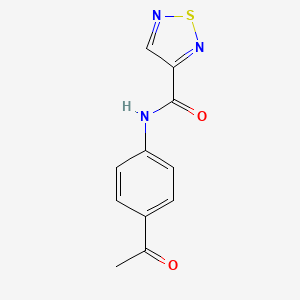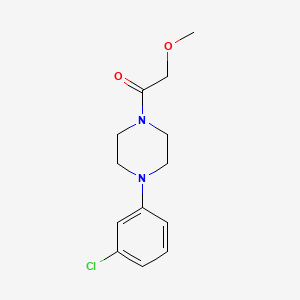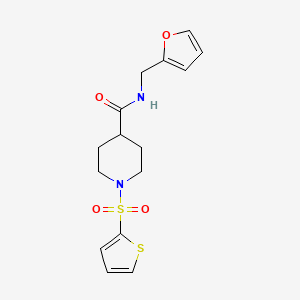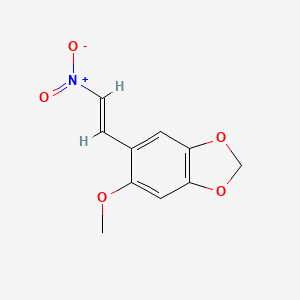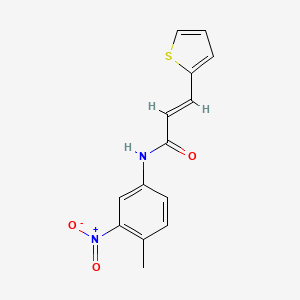
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-3-nitrophenyl)-3-(2-thienyl)acrylamide, commonly known as MNAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNAT belongs to the family of acrylamide derivatives and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of MNAT is not fully understood. However, studies have suggested that MNAT induces cell death in cancer cells through the activation of apoptotic pathways. MNAT has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects:
MNAT has been shown to have a range of biochemical and physiological effects. Studies have shown that MNAT can induce DNA damage and cell cycle arrest in cancer cells, leading to cell death. MNAT has also been shown to reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory response.
Advantages and Limitations for Lab Experiments
MNAT has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, MNAT also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for MNAT research, including investigating its potential as a therapeutic agent for various diseases, understanding its mechanism of action, and optimizing its synthesis for improved yields and purity. MNAT has shown promising results in preclinical studies, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, MNAT is a chemical compound with significant potential for therapeutic applications. Its anti-cancer, neuroprotective, and anti-inflammatory properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis for improved yields and purity.
Synthesis Methods
MNAT can be synthesized through a two-step process involving the reaction of 4-methyl-3-nitrobenzaldehyde with thiophene-2-carboxylic acid followed by the reaction with acryloyl chloride. The synthesis of MNAT has been optimized to achieve high yields and purity.
Scientific Research Applications
MNAT has been investigated for its potential therapeutic applications in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory agents. Studies have shown that MNAT exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer. MNAT has also been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-N-(4-methyl-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-4-5-11(9-13(10)16(18)19)15-14(17)7-6-12-3-2-8-20-12/h2-9H,1H3,(H,15,17)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGKVFORUPUMEZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
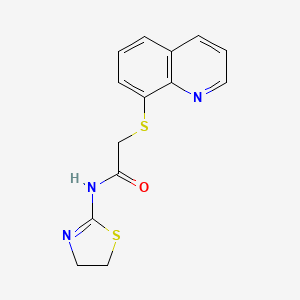
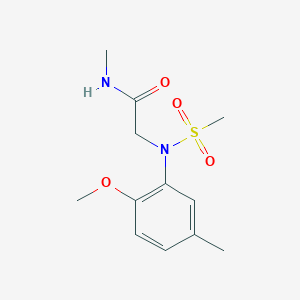
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
